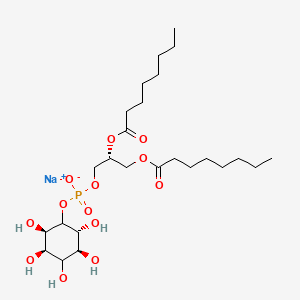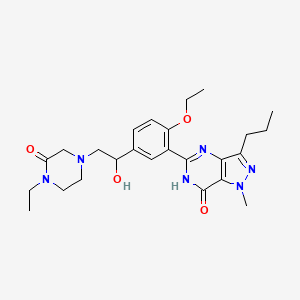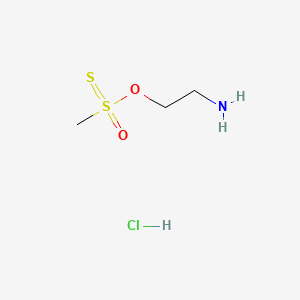
2-Aminoethyl Methanethiosulfonate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl Methanethiosulfonate Hydrochloride is a chemical compound with the molecular formula C₃H₉NO₂S₂·HCl and a molecular weight of 191.70 g/mol . It is commonly used as a reagent in biochemical research, particularly for its ability to modify thiol groups in proteins . This compound is known for its specificity and rapid reaction with thiols, forming mixed disulfides .
Mechanism of Action
Target of Action
The primary targets of 2-Aminoethyl Methanethiosulfonate Hydrochloride are thiol groups . Thiol groups are sulfur-containing functional groups found in many important biological molecules. They play a crucial role in the structure and function of proteins, which are the workhorses of cells, carrying out most of the processes necessary for life .
Mode of Action
This compound specifically and rapidly reacts with thiol groups to form mixed disulfides . This interaction alters the chemical properties of the thiol groups, which can lead to changes in the structure and function of the proteins they are part of .
Biochemical Pathways
The compound’s interaction with thiol groups can affect various biochemical pathways, depending on the specific proteins targeted. For instance, it is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . These are all important proteins involved in signal transmission in the nervous system and nutrient uptake in cells .
Pharmacokinetics
Given its reactivity with thiol groups, it is likely to be rapidly metabolized in the body .
Result of Action
The result of the action of this compound is the modification of thiol groups, leading to changes in protein structure and function . This can have a variety of effects at the molecular and cellular level, depending on the specific proteins targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds can compete with the compound’s targets for reaction. Additionally, factors such as pH and temperature can influence the rate of the reaction .
Biochemical Analysis
Biochemical Properties
2-Aminoethyl Methanethiosulfonate Hydrochloride specifically and rapidly reacts with thiols to form mixed disulfides . This property makes it a useful tool in probing the structures of various receptor channels, such as the ACh receptor channel and the GABA receptor channel . The nature of these interactions involves the formation of covalent disulfide bonds with sulfur in the thiols .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. By forming mixed disulfides with thiols, it can influence cell function by modifying the activity of proteins and enzymes that contain these functional groups
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form mixed disulfides with thiols . This can result in the modification of biomolecules, potentially altering their activity and function. For instance, it can affect the activity of enzymes and proteins that contain thiol groups, potentially influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl Methanethiosulfonate Hydrochloride typically involves the reaction of 2-aminoethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl Methanethiosulfonate Hydrochloride primarily undergoes substitution reactions with thiol groups in proteins. This reaction is highly specific and rapid, making it a valuable tool in biochemical research .
Common Reagents and Conditions:
Reagents: Methanesulfonyl chloride, 2-aminoethanethiol, triethylamine.
Conditions: Organic solvents (e.g., dichloromethane), low temperatures, inert atmosphere.
Major Products: The major product of the reaction between this compound and thiols is a mixed disulfide, which can be further analyzed or used in various biochemical assays .
Scientific Research Applications
2-Aminoethyl Methanethiosulfonate Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methanethiosulfonate Ethylammonium Chloride
- Methanethiosulfonate Ethylammonium Bromide
- Methanethiosulfonate Ethylammonium Iodide
Comparison: 2-Aminoethyl Methanethiosulfonate Hydrochloride is unique in its ability to specifically and rapidly react with thiol groups, forming stable mixed disulfides . Compared to similar compounds, it offers higher specificity and efficiency in modifying thiol groups, making it a preferred reagent in biochemical research .
Properties
IUPAC Name |
2-methylsulfonothioyloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKIYSDVDLOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724420 |
Source


|
| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37597-96-9 |
Source


|
| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-aminoethyl methanethiosulfonate hydrochloride (MTSEA) impact GIRK channel activity?
A1: MTSEA is a sulfhydryl-modifying reagent that specifically targets cysteine residues. In the study by Lou et al. [], MTSEA was used to modify engineered cysteine residues in the middle C-terminal domain of GIRK1/GIRK2 heteromeric channels. Specifically, modifying a glutamate residue (E315C in GIRK2 and E304C in GIRK1) with MTSEA completely abolished the channel current. This effect was attributed to the positive charge introduced by MTSEA upon reacting with the cysteine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
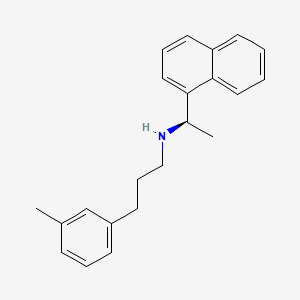

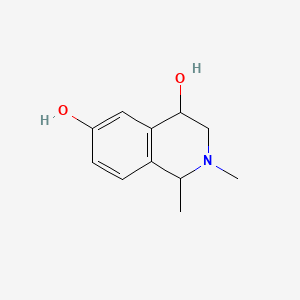
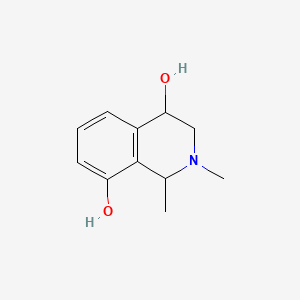

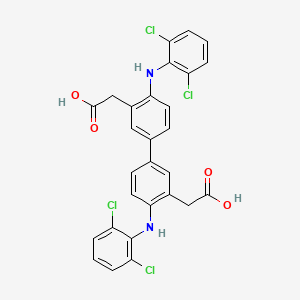

![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
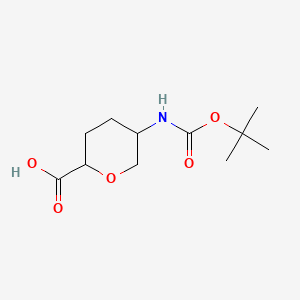
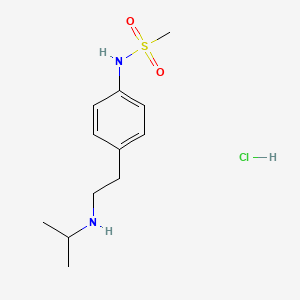

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)
